

3-(benzyloxy)-2-methyl-4H-pyran-4-one CAS number

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Compound of Interest

Compound Name: 3-(benzyloxy)-2-methyl-4H-pyran-4-one

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An In-depth Technical Guide to **3-(benzyloxy)-2-methyl-4H-pyran-4-one**

CAS Number: 61049-69-2

This technical guide provides a comprehensive overview of **3-(benzyloxy)-2-methyl-4H-pyran-4-one**, a heterocyclic compound of interest to researchers in organic synthesis and drug discovery. This document outlines its physicochemical properties, potential synthetic routes, and the broader biological context of the 4H-pyran-4-one scaffold.

Chemical Identity and Properties

3-(benzyloxy)-2-methyl-4H-pyran-4-one, also known as Maltol Benzyl Ether, belongs to the pyranone class of compounds.^[1] The core 4H-pyran-4-one structure is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous natural products and synthetic molecules with significant biological activity.^{[2][3]}

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	61049-69-2	[4]
Molecular Formula	C ₁₃ H ₁₂ O ₃	[1][4]
Molecular Weight	216.23 g/mol	[1][4]
Melting Point	56-57 °C	[4]
Boiling Point	166-168 °C (at 4 Torr)	[4]
Density	1.18 ± 0.1 g/cm ³ (Predicted)	[4]
Solubility	Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol	[4]

| Storage Temperature| 2-8°C |[4] |

Note: A major supplier, Sigma-Aldrich, notes that it does not collect analytical data for this specific product and the buyer assumes responsibility for confirming its identity and purity, suggesting that detailed characterization data may be limited in public literature.[5]

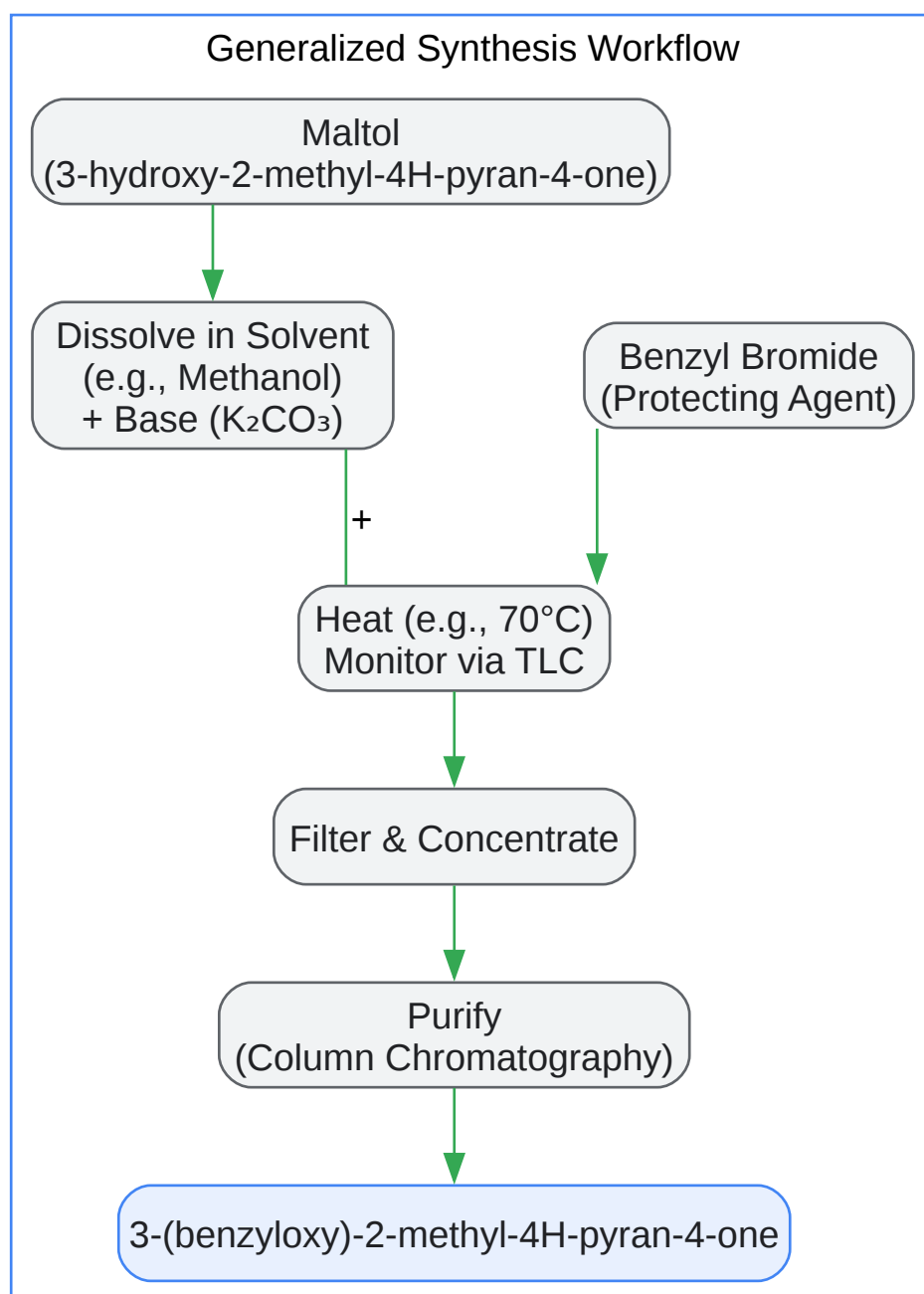
Synthesis and Experimental Protocols

As an intermediate, **3-(benzyloxy)-2-methyl-4H-pyran-4-one** is utilized in the synthesis of other molecules, such as flavor enhancers and fragrances.[1][6] While specific, peer-reviewed synthesis protocols for this exact compound are not readily available, a plausible route can be inferred from general methods for creating substituted 4H-pyran-4-ones. A common approach involves the protection of a hydroxyl group on a precursor molecule like maltol (3-hydroxy-2-methyl-4H-pyran-4-one).

Experimental Protocol: General Benzyl Protection of a Hydroxypyrrone

This protocol describes a generalized procedure for the benzylation of a hydroxyl group on a pyranone scaffold, which is a key step in synthesizing the title compound from a precursor like maltol.

- **Reaction Setup:** To a solution of the starting hydroxypyrrone (e.g., maltol, 1 equivalent) in a suitable solvent such as methanol or dichloromethane, add a base (e.g., potassium carbonate, 1.5 equivalents).^[7]
- **Reagent Addition:** Stir the mixture at room temperature and add benzyl bromide (1.1 equivalents) dropwise.^[7]
- **Reaction Execution:** Heat the reaction mixture to a moderate temperature (e.g., 70°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin-Layer Chromatography (TLC).^[7]
- **Work-up:** Upon completion, cool the reaction to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Purification:** Redissolve the crude product in a solvent like dichloromethane and wash with water to remove any remaining salts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The final product can be further purified by column chromatography or recrystallization to yield the pure **3-(benzyloxy)-2-methyl-4H-pyran-4-one**.^[7]



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Caption: Generalized workflow for the synthesis of 3-(benzyloxy)-2-methyl-4H-pyran-4-one.

Applications in Drug Development and Biological Screening

The 4H-pyran-4-one scaffold is associated with a wide range of biological activities, making its derivatives, including **3-(benzyloxy)-2-methyl-4H-pyran-4-one**, attractive candidates for drug discovery programs.[2] Documented activities for this class of compounds include antimicrobial (antibacterial and antifungal) and anticancer properties.[2][3][8]

The mechanism of action for some derivatives involves the inhibition of key enzymes or the induction of apoptosis in cancer cell lines.[2]

Experimental Protocol: General In Vitro Antibacterial Screening (Broth Microdilution)

This protocol outlines a standard method to assess the antibacterial potential of the title compound.[2]

- **Preparation:** Prepare a stock solution of **3-(benzyloxy)-2-methyl-4H-pyran-4-one** in a suitable solvent (e.g., DMSO). Perform serial dilutions in a 96-well microtiter plate using sterile nutrient broth to achieve a range of test concentrations.
- **Inoculation:** Inoculate each well with a standardized suspension of the target bacterium (e.g., *Staphylococcus aureus* or *Escherichia coli*) to a final concentration of approximately 5×10^5 CFU/mL. Include positive (broth + inoculum) and negative (broth only) controls.
- **Incubation:** Seal the plate and incubate at 37°C for 18-24 hours.
- **Analysis:** Determine the Minimum Inhibitory Concentration (MIC) by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8] Absorbance can be measured using a plate reader for quantitative assessment.

- 1. 3-(BENZYLOXY)-2-METHYL-4H-PYRAN-4-ONE | 61049-69-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
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